N,N,1,1-Tetramethyl-1-octadecylsilanamine
Overview
Description
Synthesis Analysis
Research on the synthesis and characterization of unsaturated poly [carbo (dimethyl)silanes] explores the acyclic diene metathesis polymerization of various silanes, including compounds related to N,N,1,1-tetramethyl-1-octadecylsilanamine, catalyzed by tungsten alkylidenes. This process yields polymers with potential applications in materials science due to their unique properties.Molecular Structure Analysis
The molecular formula of TOMA is C22H49NSi . The InChI Key is OTQULIMMCKHODY-UHFFFAOYSA-N.Chemical Reactions Analysis
TOMA has been used in various scientific research applications. For instance, it has been used in the acyclic diene metathesis polymerization of various silanes. It has also been used in sol-gel processes for fabricating stationary phases in capillary electrochromatography. Furthermore, structures analogous to TOMA are used in organic thin-film transistors.Physical And Chemical Properties Analysis
TOMA has a molecular weight of 355.717 g/mol . It has a density of 0.8±0.1 g/cm3 . Its boiling point is 361.2±10.0 °C at 760 mmHg , and its melting point is less than 20ºC . The flash point is 172.3±19.0 °C .Scientific Research Applications
Polymer Synthesis and Characterization
Research on the synthesis and characterization of unsaturated poly[carbo(dimethyl)silanes] explores the acyclic diene metathesis polymerization of various silanes, including compounds related to N,N,1,1-tetramethyl-1-octadecylsilanamine, catalyzed by tungsten alkylidenes. This process yields polymers with potential applications in materials science due to their unique properties (Wagener & Smith, 1991).
Sol-Gel Hybrid Solutions
The use of N,N,1,1-tetramethyl-1-octadecylsilanamine-related compounds in sol-gel processes for fabricating stationary phases in capillary electrochromatography demonstrates the material's versatility. This research highlights the compound's role in forming organic-inorganic hybrid composites with specific applications in chromatography (Rodriguez & Colón, 2001).
Organic Electronics
Core-chlorinated naphthalene tetracarboxylic diimides with fluoroalkyl chains, including structures analogous to N,N,1,1-tetramethyl-1-octadecylsilanamine, are used in organic thin-film transistors. This research underscores the potential of such compounds in developing high-performance, air-stable organic electronics, indicating their importance in flexible electronics applications (Oh et al., 2010).
Hybrid Silicas with Tunable Morphologies
Studies on octadecylsilane hybrid silicas synthesized via the sol-gel method provide insights into controlling the morphology and texture of materials for potential applications in catalysis, adsorption, and more. This research suggests that varying the tetraethyl orthosilicate/octadecylsilane molar ratio can influence the material's structure, offering a versatile approach to designing silica-based materials (Brambilla et al., 2008).
Thermal Energy Storage
The development of nano-encapsulated organic phase change materials for thermal energy storage showcases the application of N,N,1,1-tetramethyl-1-octadecylsilanamine-related compounds in energy efficiency. Encapsulation techniques using polymers provide a method for enhancing the thermal properties of organic phase change materials, indicating their potential in building energy savings (Tumirah et al., 2014).
properties
IUPAC Name |
N-[dimethyl(octadecyl)silyl]-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H49NSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(4,5)23(2)3/h6-22H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQULIMMCKHODY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H49NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76328-77-3 | |
Record name | 76328-77-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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